molecular formula C11H12F3NO4 B2754948 2,2,2-trifluoroethyl N-(3,4-dimethoxyphenyl)carbamate CAS No. 1087798-03-5

2,2,2-trifluoroethyl N-(3,4-dimethoxyphenyl)carbamate

Cat. No.: B2754948
CAS No.: 1087798-03-5
M. Wt: 279.215
InChI Key: COTUDWGWYDVBGO-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl N-(3,4-dimethoxyphenyl)carbamate is an organic compound with the molecular formula C11H12F3NO4 It is characterized by the presence of a trifluoroethyl group and a dimethoxyphenyl group attached to a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl N-(3,4-dimethoxyphenyl)carbamate typically involves the reaction of 3,4-dimethoxyaniline with 2,2,2-trifluoroethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3,4-Dimethoxyaniline+2,2,2-Trifluoroethyl chloroformate2,2,2-Trifluoroethyl N-(3,4-dimethoxyphenyl)carbamate+HCl\text{3,4-Dimethoxyaniline} + \text{2,2,2-Trifluoroethyl chloroformate} \rightarrow \text{this compound} + \text{HCl} 3,4-Dimethoxyaniline+2,2,2-Trifluoroethyl chloroformate→2,2,2-Trifluoroethyl N-(3,4-dimethoxyphenyl)carbamate+HCl

The reaction is typically conducted in an organic solvent such as dichloromethane at a temperature range of 0-5°C to ensure the stability of the reactants and products.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl N-(3,4-dimethoxyphenyl)carbamate can undergo various chemical reactions, including:

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield 3,4-dimethoxyaniline and 2,2,2-trifluoroethanol.

    Substitution Reactions: The trifluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

    Hydrolysis: 3,4-Dimethoxyaniline and 2,2,2-trifluoroethanol.

    Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

    Oxidation and Reduction: Corresponding oxidized or reduced forms of the compound.

Scientific Research Applications

2,2,2-Trifluoroethyl N-(3,4-dimethoxyphenyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-(3,4-dimethoxyphenyl)carbamate involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and proteins. The carbamate moiety can form hydrogen bonds with target molecules, influencing their activity and function. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoroethyl N-(3,5-dimethoxyphenyl)carbamate
  • 2,2,2-Trifluoroethyl N-(4-chloro-2,5-dimethoxyphenyl)carbamate
  • 2,2,2-Trifluoroethyl N-(3,4-dimethoxyphenyl)carbamate

Uniqueness

This compound is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The trifluoroethyl group also imparts distinct physicochemical properties, such as increased stability and lipophilicity, compared to similar compounds.

Properties

IUPAC Name

2,2,2-trifluoroethyl N-(3,4-dimethoxyphenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO4/c1-17-8-4-3-7(5-9(8)18-2)15-10(16)19-6-11(12,13)14/h3-5H,6H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COTUDWGWYDVBGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)OCC(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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